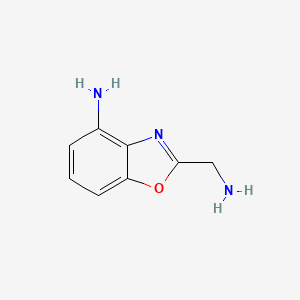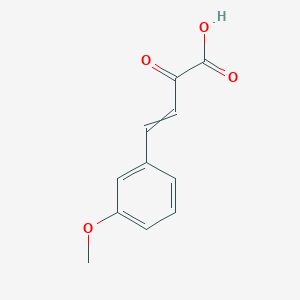![molecular formula C11H18F3N3O B11728538 (3-ethoxypropyl)({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728538.png)
(3-ethoxypropyl)({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-etoxipropil)({[1-metil-5-(trifluorometil)-1H-pirazol-4-il]metil})amina es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3-etoxipropil)({[1-metil-5-(trifluorometil)-1H-pirazol-4-il]metil})amina típicamente implica reacciones orgánicas de múltiples pasos. Un enfoque común es comenzar con la preparación del anillo de pirazol, seguido de la introducción del grupo trifluorometilo. La porción de etoxipropilamina se une luego a través de una serie de reacciones de sustitución. Las condiciones de reacción a menudo requieren el uso de catalizadores, temperaturas controladas y solventes específicos para asegurar altos rendimientos y pureza.
Métodos de producción industrial
A escala industrial, la producción de este compuesto puede implicar reactores de flujo continuo para optimizar los tiempos de reacción y las condiciones. El uso de sistemas automatizados puede ayudar a mantener una calidad constante y ampliar la producción de manera eficiente. Los métodos industriales también se centran en minimizar los residuos y mejorar la sostenibilidad general del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
(3-etoxipropil)({[1-metil-5-(trifluorometil)-1H-pirazol-4-il]metil})amina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas u otras formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas, solventes específicos y, a veces, el uso de catalizadores para mejorar las velocidades de reacción y la selectividad.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
(3-etoxipropil)({[1-metil-5-(trifluorometil)-1H-pirazol-4-il]metil})amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas y materiales más complejos.
Biología: El compuesto se puede utilizar en el estudio de vías biológicas e interacciones debido a su estructura única.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de (3-etoxipropil)({[1-metil-5-(trifluorometil)-1H-pirazol-4-il]metil})amina implica su interacción con dianas moleculares específicas. El grupo trifluorometilo y el anillo de pirazol juegan un papel crucial en la unión a enzimas o receptores, modulando su actividad. El compuesto puede afectar varias vías bioquímicas, lo que lleva a los efectos observados.
Propiedades
Fórmula molecular |
C11H18F3N3O |
|---|---|
Peso molecular |
265.28 g/mol |
Nombre IUPAC |
3-ethoxy-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C11H18F3N3O/c1-3-18-6-4-5-15-7-9-8-16-17(2)10(9)11(12,13)14/h8,15H,3-7H2,1-2H3 |
Clave InChI |
DQQLYVXGENALJA-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCNCC1=C(N(N=C1)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B11728459.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728466.png)
![[(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea](/img/structure/B11728493.png)

![Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester](/img/structure/B11728503.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11728509.png)
![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728510.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728511.png)

![N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11728523.png)
![5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11728550.png)
![5-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11728552.png)
![[2-(4-fluorophenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728553.png)
